molecular formula C22H21N5O4 B6479353 methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate CAS No. 1260925-41-4

methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate

Cat. No.: B6479353
CAS No.: 1260925-41-4
M. Wt: 419.4 g/mol
InChI Key: OHRJSVBGABDFCF-UHFFFAOYSA-N
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Description

Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives.

Biochemical Analysis

Biochemical Properties

Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The inhibition of these kinases can lead to the suppression of cancer cell proliferation . Additionally, this compound can bind to DNA, acting as an intercalator and disrupting the replication process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound influences cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit the activity of enzymes, such as kinases, leading to the suppression of cell proliferation and induction of apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity, with minimal degradation observed under standard laboratory conditions . Long-term studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of xenobiotics . This interaction can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of this compound within cells is influenced by its interaction with intracellular transporters and binding proteins .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity . This compound has been found to accumulate in the nucleus, where it interacts with DNA and transcription factors . Additionally, it can be localized to the mitochondria, where it affects mitochondrial function and induces apoptosis . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from commercially available precursorsThe final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydrotriazoloquinoxalines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate DNA and inhibit specific kinases makes it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

methyl 2-[[2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-3-8-18-24-25-20-21(29)26(16-11-6-7-12-17(16)27(18)20)13-19(28)23-15-10-5-4-9-14(15)22(30)31-2/h4-7,9-12H,3,8,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRJSVBGABDFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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